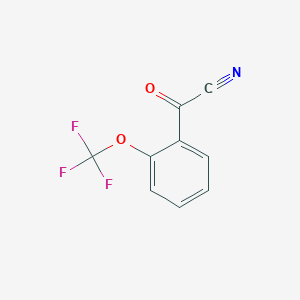![molecular formula C7H5F3O B6311429 2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene CAS No. 2088942-66-7](/img/structure/B6311429.png)
2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene is a bicyclic compound characterized by the presence of a trifluoromethyl group and an oxabicyclo structure. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The trifluoromethyl group imparts distinct electronic properties, making the compound valuable in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene typically involves the reaction of a suitable diene precursor with a trifluoromethylating agent. One common method is the ring-opening metathesis polymerization (ROMP) of a diene precursor in the presence of a trifluoromethylating reagent. This reaction is often catalyzed by a well-defined Schrock-type initiator, which facilitates the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of zeolite catalysts has also been explored for the dimerization of related bicyclic compounds, which can be adapted for the synthesis of this compound .
化学反应分析
Types of Reactions
2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles, leading to the formation of addition products.
Nucleophilic Substitution: The presence of the trifluoromethyl group can facilitate nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic addition with bromine can yield dibromo derivatives, while nucleophilic substitution can produce various substituted derivatives .
科学研究应用
2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of high-performance materials and specialty chemicals.
作用机制
The mechanism of action of 2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological processes and lead to desired therapeutic effects .
相似化合物的比较
Similar Compounds
2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene: Similar in structure but with an additional trifluoromethyl group.
Bicyclo[2.2.1]hepta-2,5-diene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness
2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it valuable in various chemical reactions and applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
2-(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-7(9,10)5-3-4-1-2-6(5)11-4/h1-4,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSUNRXXOMWWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=CC1O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine](/img/structure/B6311348.png)
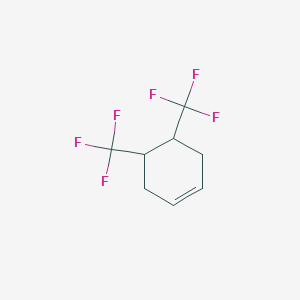
![tert-Butyl 3-[4'-chloro-3'-(trifluoromethyl)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B6311361.png)
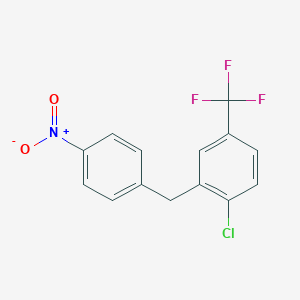
![Dichloro[(dichloromethyl)thio]fluoro-methane, 97%](/img/structure/B6311385.png)
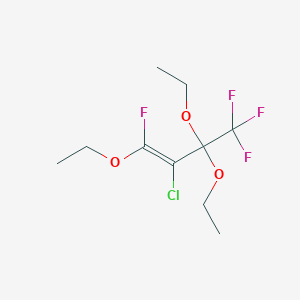
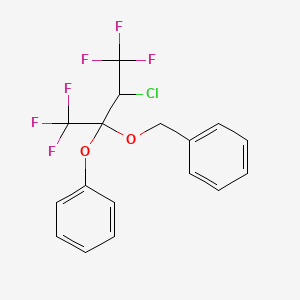
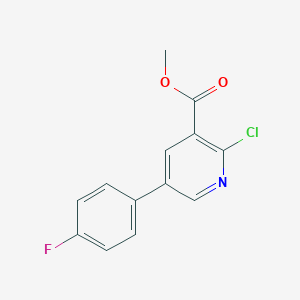
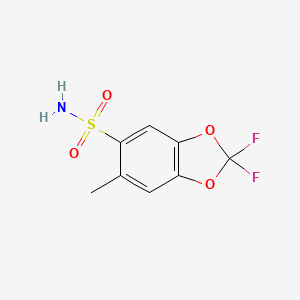
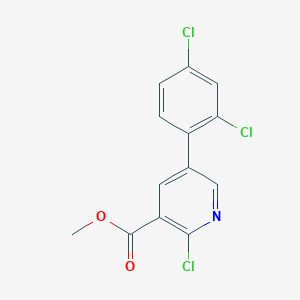
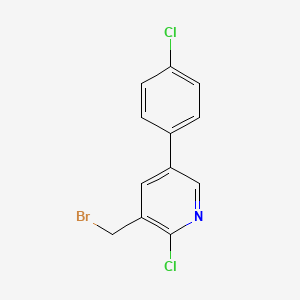

![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)
